molecular formula C11H17BN2O2 B12927469 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine

Cat. No.: B12927469
M. Wt: 220.08 g/mol
InChI Key: SEKJHIXPKGHBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine: is a chemical compound that features a pyrimidine ring substituted with a dioxaborinane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine typically involves the reaction of 4,6-dimethylpyrimidine with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the boron atom. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can also occur, often targeting the pyrimidine ring. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrimidine ring. Halogenation and alkylation are common types of substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; reactions often require a catalyst and are conducted under reflux conditions.

Major Products:

    Oxidation: Formation of boronic acids or borate esters.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborinane group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
  • 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Comparison: Compared to these similar compounds, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine is unique due to the presence of the pyrimidine ring, which imparts different chemical reactivity and biological activity. The pyrimidine ring can participate in additional types of reactions, such as nucleophilic substitution, which are not possible with the pyrazole or phenyl derivatives .

Properties

Molecular Formula

C11H17BN2O2

Molecular Weight

220.08 g/mol

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine

InChI

InChI=1S/C11H17BN2O2/c1-8-10(9(2)14-7-13-8)12-15-5-11(3,4)6-16-12/h7H,5-6H2,1-4H3

InChI Key

SEKJHIXPKGHBFW-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(N=CN=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.